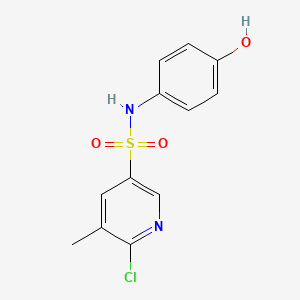![molecular formula C26H27N3O2S2 B2655727 3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 384357-44-2](/img/structure/B2655727.png)
3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Novel Heterocyclic Derivatives : A study conducted by Awad, Abdel-rahman, and Bakhite (1991) described the synthesis of novel heterocyclic thieno[2,3-b]quinoline derivatives, highlighting the compound's potential as a precursor for diverse heterocyclic systems with possible applications in materials science and medicinal chemistry (Awad, Abdel-rahman, & Bakhite, 1991).
Anticancer Target Investigation : Research by Leung et al. (2014) explored a derivative of the compound as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor. This enzyme is linked to cell motility, crucial for tumor cell invasion and dissemination, indicating the compound's relevance in developing anticancer therapies, particularly for difficult-to-treat cancers like triple-negative breast cancer (Leung et al., 2014).
Polymerization and Material Applications : Baek, Ferguson, and Tan (2003) explored the polymerization of a related derivative, demonstrating the potential of these compounds in developing new materials with unique properties, such as low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Synthesis of Chiral Carboxamides : Khalifa et al. (2014) reported the synthesis of chiral linear carboxamide derivatives with incorporated peptide linkages, suggesting the compound's utility in creating bioactive molecules with potential therapeutic applications (Khalifa et al., 2014).
Cytotoxicity and Antiproliferative Activity : Another study by Hung et al. (2014) synthesized derivatives of the compound and tested them for antiproliferative activity against the NCI-60 cell lines, finding some derivatives with potent cytotoxic effects, especially against melanoma and breast cancer cell lines (Hung et al., 2014).
properties
IUPAC Name |
3-amino-N-(4-butoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-2-3-14-31-17-12-10-16(11-13-17)28-25(30)24-23(27)22-21(20-9-6-15-32-20)18-7-4-5-8-19(18)29-26(22)33-24/h6,9-13,15H,2-5,7-8,14,27H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPITCDXCCWOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)


![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)




![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)
